molecular formula C6H5BrFNO B1381739 (3-Bromo-5-fluoropyridin-2-yl)methanol CAS No. 1227601-88-8

(3-Bromo-5-fluoropyridin-2-yl)methanol

Cat. No.: B1381739
CAS No.: 1227601-88-8
M. Wt: 206.01 g/mol
InChI Key: GRPVJCOEUKZCJA-UHFFFAOYSA-N
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Description

“(3-Bromo-5-fluoropyridin-2-yl)methanol” (CAS No. 1227601-88-8) is a pyridine derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is characterized by its heteroaromatic structure, which is functionalized with halogen substituents and a polar alcohol group. According to Combi-Blocks, it is available with a purity of 95%, indicating its relevance in high-precision synthetic applications .

Properties

IUPAC Name

(3-bromo-5-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPVJCOEUKZCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295016
Record name 3-Bromo-5-fluoro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-88-8
Record name 3-Bromo-5-fluoro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridin-2-ylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Alcohols or amines.

Scientific Research Applications

Chemistry: (3-Bromo-5-fluoropyridin-2-yl)methanol is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their pharmacological properties .

Medicine: The compound is explored for its potential therapeutic applications. It can be used in the development of new drugs targeting specific biological pathways, particularly those involving pyridine derivatives .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms in the pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

Functional Group Variants

Compound Name Substituent Positions (Pyridine Ring) Functional Group CAS Number Similarity Score Purity (%) Reference
3-Bromo-5-fluoropicolinaldehyde 3-Br, 5-F, 2-CHO Aldehyde 1227603-05-5 0.85
3-Bromo-5-fluoropicolinonitrile 3-Br, 5-F, 2-CN Nitrile 950670-18-5 0.85
(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride 3-Br, 5-F, 2-CH₂NH₂·HCl Amine (hydrochloride) 1257535-21-9 0.84

Key Observations :

  • Functional Group Reactivity : The aldehyde (CHO) and nitrile (CN) derivatives exhibit higher similarity scores (0.85) to the target compound than the amine hydrochloride (0.84), suggesting that electronic or steric similarities diminish with the introduction of charged groups like -NH₂·HCl .
  • Synthetic Utility : Aldehyde and nitrile groups are more reactive than alcohols in nucleophilic addition or cyclization reactions, positioning these analogues as versatile intermediates in heterocyclic chemistry .

Halogen-Substituted Pyridine Methanol Derivatives

Compound Name Substituent Positions (Pyridine Ring) Functional Group CAS Number Reference
(5-Bromo-2-chloropyridin-3-yl)methanol 5-Br, 2-Cl, 3-CH₂OH Alcohol
(5-Bromo-3-methoxypyridin-2-yl)methanol 5-Br, 3-OCH₃, 2-CH₂OH Alcohol

Key Observations :

  • Halogen Diversity: Replacing fluorine with chlorine (e.g., (5-Bromo-2-chloropyridin-3-yl)methanol) introduces a heavier halogen, which may enhance lipophilicity and alter metabolic stability in drug design .
  • Methoxy vs. Hydroxymethyl: The methoxy group in (5-Bromo-3-methoxypyridin-2-yl)methanol provides steric bulk and reduced polarity compared to the hydroxymethyl group, impacting solubility and intermolecular interactions .

Biological Activity

(3-Bromo-5-fluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6_6H5_5BrFNO. It is a derivative of pyridine, characterized by the presence of bromine and fluorine substituents, which confer unique chemical properties. This compound is being explored for various biological activities, including its potential applications in pharmaceuticals and biochemistry.

Structure and Reactivity

The molecular structure of this compound allows it to participate in various chemical reactions, such as:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles, enhancing the compound's versatility in organic synthesis.
  • Oxidation Reactions : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : This compound can be reduced to yield alcohols or amines, depending on the reducing agent used.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. Research indicates that it can influence enzyme activity and gene expression, potentially affecting various metabolic pathways. Notably, it has shown interactions with isomerases and ligases, which are crucial for catalyzing molecular rearrangements and bond formations.

Molecular Mechanisms

The compound's mechanism of action involves binding to target enzymes, leading to either inhibition or activation. For instance, it has been observed to inhibit certain enzymes by occupying their active sites, thereby preventing substrate access and subsequent catalytic activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For example, derivatives containing the fluoropyridine moiety have demonstrated significant inhibitory effects against gram-positive bacteria. One study reported a derivative exhibiting an 8-fold stronger inhibitory effect than linezolid, a standard antibiotic, with a minimum inhibitory concentration (MIC) value as low as 0.25 µg/mL .

Cellular Effects

In cellular models, this compound has been shown to modulate cell signaling pathways and alter gene expression profiles. This modulation can lead to changes in cellular metabolism and function, indicating its potential as a therapeutic agent in metabolic disorders.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntibacterialInhibitory effect on gram-positive bacteria
Enzyme InteractionInhibition of specific enzymes
Gene Expression ModulationChanges in metabolic pathways

Research Insights

  • Antimicrobial Studies : A series of studies have explored the antibacterial properties of fluorinated pyridine derivatives, revealing their potential as new antibiotic candidates.
  • Enzyme Inhibition : Laboratory experiments have demonstrated that this compound can effectively inhibit enzymes involved in critical biological processes, suggesting applications in drug development targeting specific diseases.
  • Metabolic Pathway Influence : The compound's ability to alter gene expression linked to metabolic pathways provides insights into its role in regulating cellular functions, which could be harnessed for therapeutic interventions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-5-fluoropyridin-2-yl)methanol
Reactant of Route 2
(3-Bromo-5-fluoropyridin-2-yl)methanol

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